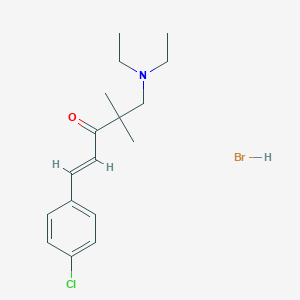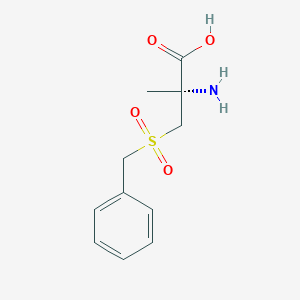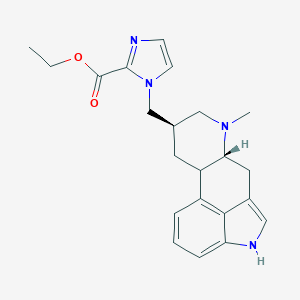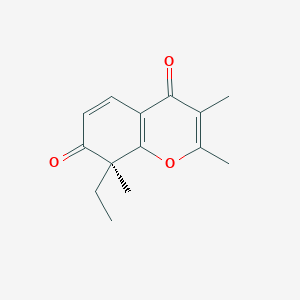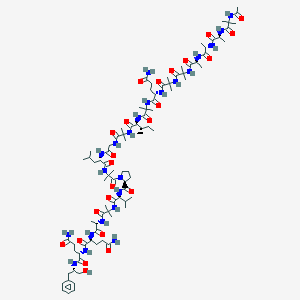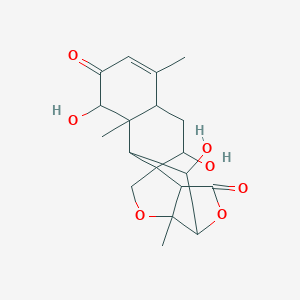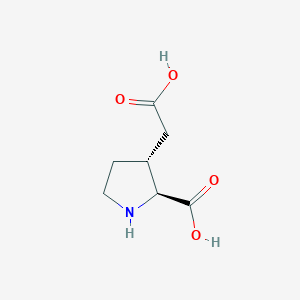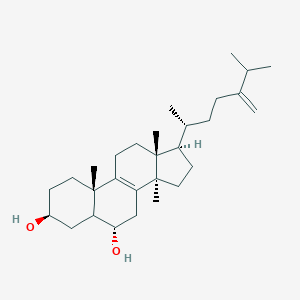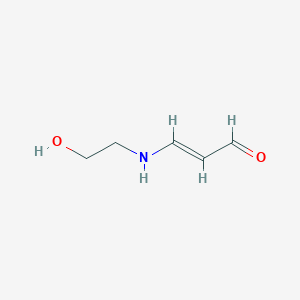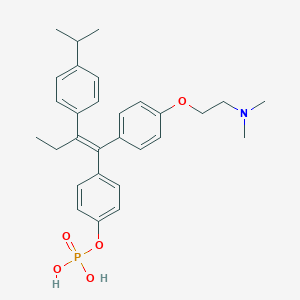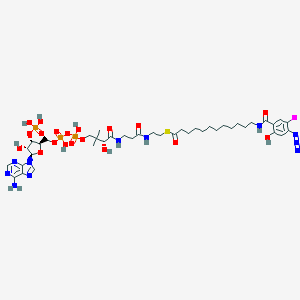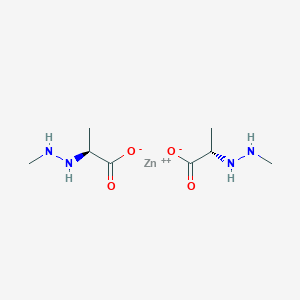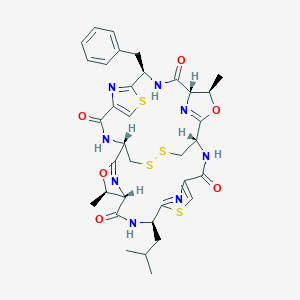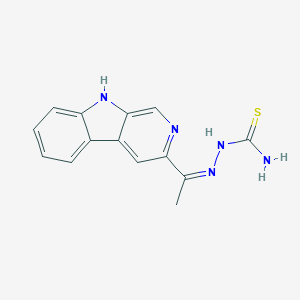
3-Acetyl-beta-carboline thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-beta-carboline thiosemicarbazone (ACTC) is a synthetic compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. This compound is a derivative of beta-carboline, a naturally occurring compound that is found in various plants, including tobacco, coffee, and tea. ACTC has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
作用机制
The mechanism of action of 3-Acetyl-beta-carboline thiosemicarbazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-Acetyl-beta-carboline thiosemicarbazone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, 3-Acetyl-beta-carboline thiosemicarbazone has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various signaling pathways.
Biochemical and Physiological Effects:
3-Acetyl-beta-carboline thiosemicarbazone has been shown to have various biochemical and physiological effects. Studies have shown that 3-Acetyl-beta-carboline thiosemicarbazone can induce apoptosis in cancer cells, inhibit the replication of viruses, and protect neurons from oxidative stress. Additionally, 3-Acetyl-beta-carboline thiosemicarbazone has been shown to reduce inflammation and improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
3-Acetyl-beta-carboline thiosemicarbazone has several advantages for use in scientific research. It is a synthetic compound that can be easily synthesized and purified. Additionally, 3-Acetyl-beta-carboline thiosemicarbazone has been shown to have potent antitumor, antiviral, and neuroprotective properties. However, there are some limitations to the use of 3-Acetyl-beta-carboline thiosemicarbazone in lab experiments. The compound may have off-target effects, and its mechanism of action is not fully understood. Additionally, the compound may have toxicity issues that need to be addressed.
未来方向
There are several future directions for the use of 3-Acetyl-beta-carboline thiosemicarbazone in scientific research. One potential application is in the treatment of cancer. 3-Acetyl-beta-carboline thiosemicarbazone has been shown to have potent antitumor properties, and further studies are needed to determine its efficacy in animal models and clinical trials. Additionally, 3-Acetyl-beta-carboline thiosemicarbazone may have applications in the treatment of infectious diseases, including viral infections. Finally, further studies are needed to determine the safety and toxicity of 3-Acetyl-beta-carboline thiosemicarbazone in animal models and clinical trials.
Conclusion:
In conclusion, 3-Acetyl-beta-carboline thiosemicarbazone is a synthetic compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. The compound has been shown to have potent antitumor, antiviral, and neuroprotective properties. However, further studies are needed to determine its efficacy and safety in animal models and clinical trials. 3-Acetyl-beta-carboline thiosemicarbazone has the potential to be a valuable tool for scientific research and may have applications in the treatment of various diseases.
合成方法
3-Acetyl-beta-carboline thiosemicarbazone can be synthesized using various methods, including the reaction of beta-carboline with thiosemicarbazide in the presence of acetic anhydride. The synthesis of 3-Acetyl-beta-carboline thiosemicarbazone is a multi-step process that involves the purification and isolation of the compound. The purity of 3-Acetyl-beta-carboline thiosemicarbazone is critical for its use in scientific research.
科学研究应用
3-Acetyl-beta-carboline thiosemicarbazone has been studied extensively for its potential therapeutic applications in various diseases. Studies have shown that 3-Acetyl-beta-carboline thiosemicarbazone has antitumor, antiviral, and neuroprotective properties. 3-Acetyl-beta-carboline thiosemicarbazone has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Additionally, 3-Acetyl-beta-carboline thiosemicarbazone has been shown to inhibit the replication of viruses, including HIV and hepatitis C virus. Furthermore, 3-Acetyl-beta-carboline thiosemicarbazone has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
属性
CAS 编号 |
119694-68-7 |
|---|---|
产品名称 |
3-Acetyl-beta-carboline thiosemicarbazone |
分子式 |
C7H13ClN2O |
分子量 |
283.35 g/mol |
IUPAC 名称 |
[(Z)-1-(9H-pyrido[3,4-b]indol-3-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C14H13N5S/c1-8(18-19-14(15)20)12-6-10-9-4-2-3-5-11(9)17-13(10)7-16-12/h2-7,17H,1H3,(H3,15,19,20)/b18-8- |
InChI 键 |
WPDASJZOPPSHTB-LSCVHKIXSA-N |
手性 SMILES |
C/C(=N/NC(=S)N)/C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
SMILES |
CC(=NNC(=S)N)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
规范 SMILES |
CC(=NNC(=S)N)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
同义词 |
3-ABCTS 3-acetyl-beta-carboline thiosemicarbazone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol](/img/structure/B219717.png)
